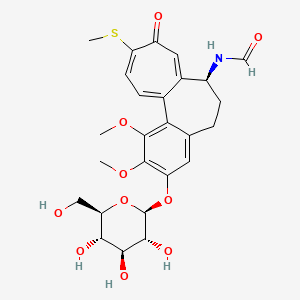

N-Desacetyl-N-formyl Thiocolchicoside

Descripción

N-Desacetyl-N-formyl Thiocolchicoside (B1682803) is a semi-synthetic derivative of colchicine (B1669291), a naturally occurring alkaloid. nih.gov Its emergence in the scientific landscape is intrinsically linked to the production and quality control of Thiocolchicoside.

The colchicinoid alkaloids are a group of natural products and their derivatives, originally isolated from plants of the Colchicum and Gloriosa genera. nih.gov The parent compound, colchicine, is well-known for its therapeutic applications and its potent antimitotic activity. nih.gov Thiocolchicoside, a key semi-synthetic analogue of colchicine, is valued for its anti-inflammatory and analgesic properties. pharmaffiliates.com N-Desacetyl-N-formyl Thiocolchicoside belongs to this family, sharing the characteristic tropolone (B20159) and benzo[a]heptalene ring system. lgcstandards.comimpurity.com Its structure is closely related to Thiocolchicoside, differing in the substitution at the C-7 position.

N-Desacetyl-N-formyl Thiocolchicoside is recognized as a significant impurity that can form during the semi-synthetic production of Thiocolchicoside from colchicoside (B193306). quickcompany.in Colchicoside, extracted from natural sources like Gloriosa superba seeds, can contain N-formyl-N-deacetyl colchicoside. quickcompany.in During the conversion of colchicoside to Thiocolchicoside, this related substance is subsequently converted into N-Desacetyl-N-formyl Thiocolchicoside. quickcompany.in Its presence in the final pharmaceutical product is carefully monitored to ensure the purity and quality of Thiocolchicoside. quickcompany.insynzeal.com For this reason, it is also known as Thiocolchicoside EP Impurity E. synzeal.comaxios-research.com

A patented process highlights a method to control and reduce the levels of N-Desacetyl-N-formyl Thiocolchicoside during the manufacturing of Thiocolchicoside. quickcompany.in This process involves specific pH and temperature controls during the reaction of colchicoside with a thiomethylating agent to minimize the formation of this impurity, followed by selective crystallization to achieve a high-purity final product. quickcompany.in

The main trajectory of academic and industrial research concerning N-Desacetyl-N-formyl Thiocolchicoside has been its identification, characterization, and quantification as an impurity in Thiocolchicoside. lgcstandards.comsynzeal.com A significant portion of the available literature and commercial products are centered around its use as a certified reference material for analytical purposes. lgcstandards.comclearsynth.comglentham.com This allows pharmaceutical manufacturers and regulatory bodies to accurately detect and quantify its presence in Thiocolchicoside active pharmaceutical ingredients (APIs) and finished drug products.

While extensive research exists on the biological activities of colchicine and Thiocolchicoside, dedicated studies on the specific pharmacological or toxicological profile of N-Desacetyl-N-formyl Thiocolchicoside are not prominent in publicly accessible research. Its investigation is primarily driven by its role in quality control.

The primary objectives of research involving N-Desacetyl-N-formyl Thiocolchicoside are:

Analytical Method Development: To develop and validate sensitive and specific analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the detection and quantification of N-Desacetyl-N-formyl Thiocolchicoside in Thiocolchicoside. lgcstandards.com

Impurity Profiling: To understand the impurity profile of Thiocolchicoside and to establish acceptable limits for N-Desacetyl-N-formyl Thiocolchicoside and other related substances. pharmaffiliates.com

Process Optimization: To investigate and optimize the manufacturing process of Thiocolchicoside to minimize the formation of N-Desacetyl-N-formyl Thiocolchicoside. quickcompany.in

Reference Standard Synthesis and Certification: To synthesize and certify high-purity N-Desacetyl-N-formyl Thiocolchicoside to be used as a reference standard in quality control laboratories. synzeal.comclearsynth.com

The scope of these investigations is generally confined to the chemistry, manufacturing, and controls (CMC) aspects of pharmaceutical development.

Compound Data

Below are tables detailing the key chemical information for N-Desacetyl-N-formyl Thiocolchicoside and related compounds mentioned in this article.

Table 1: Chemical Identity of N-Desacetyl-N-formyl Thiocolchicoside

| Attribute | Value | Source(s) |

|---|---|---|

| Systematic Name | N-[(7S)-3-(β-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]formamide | impurity.combiosynth.com |

| Synonym | Thiocolchicoside EP Impurity E | synzeal.comaxios-research.com |

| CAS Number | 219547-29-2 | lgcstandards.comaxios-research.comclearsynth.combiosynth.com |

| Molecular Formula | C₂₆H₃₁NO₁₀S | lgcstandards.comclearsynth.combiosynth.com |

| Molecular Weight | 549.59 g/mol | impurity.comclearsynth.combiosynth.com |

Table 2: Related Colchicinoid Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| Thiocolchicoside | C₂₇H₃₃NO₁₀S | 563.62 | 602-41-5 |

| Colchicine | C₂₂H₂₅NO₆ | 399.44 | 64-86-8 |

| Thiocolchicine (B1684108) | C₂₂H₂₅NO₅S | 415.50 | 2730-71-4 |

| N-deacetyl-N-formyl thiocolchicine | C₂₀H₂₁NO₆ | 371.38 | Not Available |

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(7S)-1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO10S/c1-34-24-17(36-26-23(33)22(32)21(31)18(10-28)37-26)8-12-4-6-15(27-11-29)14-9-16(30)19(38-3)7-5-13(14)20(12)25(24)35-2/h5,7-9,11,15,18,21-23,26,28,31-33H,4,6,10H2,1-3H3,(H,27,29)/t15-,18+,21+,22-,23+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTNEQNKAJFDDC-MSNGREAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCC(C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC=O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2CC[C@@H](C3=CC(=O)C(=CC=C3C2=C1OC)SC)NC=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747502 | |

| Record name | N-[(7S)-3-(beta-D-Glucopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

549.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219547-29-2 | |

| Record name | N-[(7S)-3-(beta-D-Glucopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(7S)-3-(b-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic and Biotransformation Pathways of N Desacetyl N Formyl Thiocolchicoside

Precursor Compounds and Origin in Colchicinoid Chemistry

N-Desacetyl-N-formyl Thiocolchicoside (B1682803) originates from the structural framework of colchicine (B1669291), a toxic natural product extracted from plants of the Colchicaceae family, such as Colchicum autumnale and Gloriosa superba. nih.gov Colchicine and its analogues are characterized by a distinctive tricyclic 6-7-7 membered ring system.

The direct precursor to N-Desacetyl-N-formyl Thiocolchicoside is Thiocolchicoside, a semi-synthetic muscle relaxant. google.com Thiocolchicoside itself is derived from colchicine through a series of chemical modifications. A key transformation is the replacement of the methoxy (B1213986) group at the C-10 position of the tropolone (B20159) ring with a methylthio group. nih.gov Subsequently, the methoxy group at the C-3 position is demethylated and then glycosylated, typically with a glucose moiety, to yield Thiocolchicoside. nih.govresearchgate.net

N-Desacetyl-N-formyl Thiocolchicoside is formed by further modification of the thiocolchicoside scaffold. Specifically, the acetamido group (-NHCOCH₃) at the C-7 position of the B-ring is altered. This involves the removal of the acetyl group (CH₃CO-), a process known as deacetylation, followed by the introduction of a formyl group (-CHO), known as formylation. The resulting molecule, N-[(7S)-3-(β-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]formamide, is thus a direct and structurally related impurity or metabolite of Thiocolchicoside. nih.govlibretexts.org

Chemical Synthetic Routes and Reaction Mechanisms

The chemical synthesis of N-Desacetyl-N-formyl Thiocolchicoside from its precursor, Thiocolchicoside, is a two-step process involving deacetylation and subsequent formylation.

The first step in the chemical synthesis is the hydrolysis of the amide bond in the C-7 acetamido group of Thiocolchicoside to yield N-desacetyl-thiocolchicoside. This reaction, a nucleophilic acyl substitution, can be catalyzed by either acid or base under harsh conditions such as prolonged heating. youtube.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., HCl), the carbonyl oxygen of the acetamido group is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine as a good leaving group (R-NH₃⁺) yields the carboxylic acid (acetic acid) and the protonated primary amine of the N-desacetyl-thiocolchicoside. libretexts.orgyoutube.comkhanacademy.org

Base-Catalyzed Hydrolysis : Under strong basic conditions (e.g., NaOH), a hydroxide (B78521) ion (⁻OH), a strong nucleophile, directly attacks the carbonyl carbon of the acetamido group. etsu.edu This forms a tetrahedral alkoxide intermediate. The subsequent elimination of the amide anion (⁻NHR) is generally unfavorable but is driven forward by the deprotonation of the resulting carboxylic acid by the strongly basic amide anion, forming a carboxylate salt and the desired primary amine. libretexts.orgchemistrysteps.com This method is often referred to as base-promoted, as a full equivalent of the base is consumed. libretexts.org A patent from 1958 describes the successful N-deacetylation of thiocolchicine (B1684108) derivatives with excellent yields. google.com

Following deacetylation, the resulting primary amino group at the C-7 position is formylated. A variety of formylating agents can be employed for this transformation. nih.gov

Common formylating agents include:

Formic acid : This is a widely used, simple, and cost-effective reagent. The reaction can be performed under solvent-free conditions or in solvents like toluene (B28343), often requiring heating. nih.gov

Acetic formic anhydride : This is a highly effective, traditional formylating reagent, though it is sensitive to moisture. nih.gov

Ethyl formate (B1220265) : This can also serve as a formylating agent. rsc.org

The general mechanism for N-formylation using formic acid involves the nucleophilic attack of the primary amine on the carbonyl carbon of the formylating agent. rsc.org When using formic acid, the reaction can be catalyzed by an acid, which protonates the carbonyl oxygen of formic acid, making it more electrophilic and susceptible to attack by the amine. researchgate.netrsc.org

A significant challenge in the formylation of N-desacetyl-thiocolchicoside is positional selectivity . The molecule contains multiple nucleophilic hydroxyl (-OH) groups on the glucose moiety in addition to the target primary amine (-NH₂) at C-7. Unwanted O-formylation can occur as a side reaction. However, N-formylation can be achieved selectively over O-formylation under specific reaction conditions. For instance, using formic acid with a catalytic amount of sodium formate at room temperature has been shown to be selective for N-formylation in the presence of unprotected hydroxyl groups. nih.gov This selectivity arises from the higher nucleophilicity of the amine compared to the alcohol under these conditions.

Table 1: Selected Methods for N-Formylation of Amines

| Formylating Agent | Catalyst / Conditions | Substrate Scope | Selectivity | Reference(s) |

| Formic Acid | Solvent-free, 80 °C | Aromatic and aliphatic amines | Selective N-formylation of primary amines over secondary amines | nih.gov |

| Formic Acid | Melaminetrisulfonic acid (MTSA), 60 °C, solvent-free | Aromatic and aliphatic amines | High yields for various amines | rsc.org |

| Formic Acid / Ethyl Formate | Catalyst-free, 60 °C | Wide variety of aromatic and aliphatic amines | Good to excellent yields | rsc.org |

| Acetic Formic Anhydride | Traditional reagent | Amino acids | Effective for protecting amino groups in peptide synthesis | nih.gov |

| Formic Acid | N,N-dicyclohexylcarbodiimide (DCC) activation, 4 °C | N-terminus of peptides (solid phase) | High yields, applicable to solid-phase synthesis | nih.gov |

The optimization of synthetic yields for N-Desacetyl-N-formyl Thiocolchicoside depends on carefully controlling the reaction parameters for both the deacetylation and formylation steps.

For the formylation step, several factors influence the yield and purity of the final product:

Reagent Stoichiometry : Using a slight excess of the formylating agent, such as 1.2 to 2.0 equivalents of formic acid, has been shown to improve yields dramatically in related reactions. nih.gov

Solvent and Temperature : The choice of solvent can significantly impact the reaction outcome. For example, using toluene or xylene with a Dean-Stark trap to remove the water formed during the reaction can lead to excellent yields (up to 98%) when formylating amines with formic acid. nih.gov

Catalyst : While some methods are catalyst-free, the use of catalysts like molecular iodine or solid acid catalysts can enhance reaction rates and yields under milder conditions. researchgate.netorganic-chemistry.org

Purification : The final product is often purified using chromatographic techniques to remove any unreacted starting material or by-products from side reactions like O-formylation.

Enzymatic and Biotransformation Approaches

Biocatalytic methods offer a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions and often avoiding the need for protecting groups.

The potential for enzymatic synthesis of N-Desacetyl-N-formyl Thiocolchicoside can be inferred from several lines of research. A key finding is a patent describing the biotransformation of various colchicinoids, including N-desacetyl-N-formylthiocolchicine, into their 3-O-glycosylated forms using the bacterium Bacillus aryabhattai. chemistrysteps.com This indicates that this microorganism possesses a glycosyltransferase enzyme capable of recognizing and acting upon the N-desacetyl-N-formyl precursor. This opens the possibility of a chemoenzymatic route where the N-desacetyl-N-formyl aglycone is first synthesized chemically and then glycosylated enzymatically.

Furthermore, the individual steps of deacetylation and formylation can potentially be achieved using isolated enzymes:

Enzymatic Deacetylation : Enzymes known as amidases or deacetylases (EC 3.5.1.4) catalyze the hydrolysis of amide bonds. wikipedia.org For instance, peptidoglycan deacetylase from Bacillus cereus is known to hydrolyze acetamido groups of N-acetylglucosamine residues in cell walls. nih.gov N-acetyl amino acid deacetylases have also been identified and used for the deacetylation of N-acetyl amino acids. researchgate.net Such enzymes could potentially be applied to selectively deacetylate the C-7 acetamido group of thiocolchicoside.

Enzymatic Formylation : Biocatalytic N-formylation of amines has been successfully demonstrated using enzymes like lipase (B570770) from Candida antarctica (Novozyme 435®). researchgate.netrsc.orgrsc.org These reactions can proceed with high efficiency and selectivity under mild, room-temperature conditions, using ethyl formate as the formyl source. rsc.org This approach could offer a highly selective method for formylating the primary amine of N-desacetyl-thiocolchicoside without affecting the hydroxyl groups.

The use of whole-cell biotransformation with an organism like Bacillus aryabhattai could potentially perform the entire sequence of modifications on a precursor molecule, leveraging its native enzymatic machinery. This bacterium is known for its diverse metabolic capabilities, including the production of plant growth-promoting compounds and the ability to remediate environmental contaminants. nih.govnih.govfrontiersin.org

Table 2: Potential Enzymes for Biotransformation

| Reaction Step | Enzyme Class | Specific Enzyme Example | Source Organism | Potential Substrate | Reference(s) |

| Deacetylation | Amidase / Deacetylase (EC 3.5.1.4) | Peptidoglycan Deacetylase | Bacillus cereus | Thiocolchicoside | nih.govwikipedia.org |

| Deacetylation | Amidase / Deacetylase (EC 3.5.1.4) | N-acetyl amino acid deacetylase | Escherichia coli | Thiocolchicoside | researchgate.net |

| Formylation | Lipase | Lipase B (Novozyme 435®) | Candida antarctica | N-desacetyl-thiocolchicoside | researchgate.netrsc.orgrsc.org |

| Glycosylation | Glycosyltransferase (EC 2.4.x.y) | Glycosyltransferase | Bacillus aryabhattai | N-desacetyl-N-formylthiocolchicine | chemistrysteps.com |

Microbial Glycosylation and Functionalization of Colchicinoids

The synthesis of N-Desacetyl-N-formyl Thiocolchicoside is rooted in the broader field of the biotransformation of colchicinoids, which are a class of alkaloids. A key process in the modification of these compounds is microbial glycosylation. nih.gov This involves the use of selected microbial strains to introduce a glycosyl group at a specific position on the colchicinoid backbone. google.com Specifically, processes have been developed for the exclusive glycosylation of the C-3 position of the aromatic ring of colchicine or thiocolchicine, yielding 3-O-glycosyl derivatives with high yield and purity. google.com

Glycosylation is a widespread process in nature, responsible for a great diversity of molecular structures with various functions. nih.gov In bacteria, glycosyltransferase enzymes catalyze the attachment of carbohydrates to proteins, lipids, or other small molecules. nih.gov This natural machinery can be harnessed for the functionalization of complex molecules like colchicinoids. The functionalization of these compounds is not limited to glycosylation; other modifications can also be achieved through biotransformation, leading to a diverse array of derivatives.

Role of Specific Biocatalysts in Structural Modifications

The structural modification of complex molecules like colchicinoids heavily relies on the use of specific biocatalysts. nih.gov Enzymes offer a powerful tool for late-stage functionalization, allowing for mild and highly selective reactions that can be superior to conventional chemical synthesis. nih.gov While the direct biocatalytic route to N-Desacetyl-N-formyl Thiocolchicoside from a precursor is not detailed in the provided results, the principles of biocatalysis are applicable. The synthesis of this compound involves the deacetylation of the acetamido group at the C-7 position, followed by a formylation step.

Enzymatic processes are critical in such transformations. For instance, amidases or deacetylases could be employed for the initial deacetylation of a precursor like thiocolchicoside. Subsequently, a different enzyme, such as a formyltransferase, could catalyze the addition of the formyl group. The use of biocatalysts is particularly advantageous for complex, multi-functional molecules where chemical methods may lack the required selectivity and lead to unwanted side reactions. nih.gov

Investigation of Regio- and Stereoselectivity in Biocatalytic Processes

A significant advantage of using biocatalysts in synthesis is the high degree of regio- and stereoselectivity they offer. nih.gov In the context of modifying colchicinoids, this is crucial for obtaining the desired product with the correct three-dimensional structure. The core structure of N-Desacetyl-N-formyl Thiocolchicoside has a specific stereochemistry at the C-7 position, which is in the (S) configuration.

Biocatalytic methods, such as enzyme-catalyzed reactions, can be designed to be highly selective for a particular region of the molecule (regioselectivity) and to produce a specific stereoisomer (stereoselectivity). nih.gov For example, in the glycosylation of colchicinoids, biocatalysis can ensure that the sugar moiety is attached exclusively to the hydroxyl group at the C-3 position. google.com Similarly, enzymatic deacetylation and formylation would need to be highly specific for the C-7 position to yield N-Desacetyl-N-formyl Thiocolchicoside without affecting other functional groups on the complex colchicinoid scaffold. The development of such processes often involves screening for or engineering enzymes that exhibit the desired selectivity. nih.gov

Validation of Synthetic Products through Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)

The validation of the structure and purity of synthetic products like N-Desacetyl-N-formyl Thiocolchicoside is accomplished through various spectroscopic techniques. pharmaffiliates.comguidechem.com High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the compound. lgcstandards.com

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for structural elucidation. pharmaffiliates.com 1H and 13C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. pharmaffiliates.com Mass spectrometry provides the accurate molecular weight of the compound and information about its fragmentation pattern, which further confirms the identity of the substance.

Chemical and Physical Properties of N-Desacetyl-N-formyl Thiocolchicoside

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₃₁NO₁₀S | guidechem.comlgcstandards.combiosynth.com |

| Molecular Weight | 549.59 g/mol | guidechem.combiosynth.comclearsynth.com |

| CAS Number | 219547-29-2 | pharmaffiliates.comguidechem.combiosynth.com |

| Appearance | Light Yellow to Yellow Solid | chemicalbook.com |

| Boiling Point (Predicted) | 922.6 ± 65.0 °C | guidechem.comchemicalbook.com |

| Density (Predicted) | 1.48 ± 0.1 g/cm³ | guidechem.comchemicalbook.com |

| Storage Temperature | +4°C | lgcstandards.com |

Spectroscopic and Analytical Validation Methods

| Technique | Application | Reference |

|---|---|---|

| 1H NMR | Structural Elucidation | pharmaffiliates.com |

| 13C NMR | Structural Elucidation | pharmaffiliates.com |

| Mass Spectrometry | Molecular Weight and Structure Confirmation |

| HPLC | Purity Assessment (>95%) | lgcstandards.com |

Advanced Analytical Methodologies for Characterization and Quantification of N Desacetyl N Formyl Thiocolchicoside

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of N-Desacetyl-N-formyl Thiocolchicoside (B1682803). High-performance and ultra-performance liquid chromatography, especially when coupled with mass spectrometry, offer robust platforms for its separation and identification.

The development of a stability-indicating HPLC method is essential to separate N-Desacetyl-N-formyl Thiocolchicoside from Thiocolchicoside and its other degradation products. ejbps.comnih.gov Method development involves a systematic selection and optimization of various parameters to achieve the desired resolution and sensitivity.

The choice of stationary phase (the column) and mobile phase (the solvent system) is fundamental to achieving successful chromatographic separation. For N-Desacetyl-N-formyl Thiocolchicoside and related compounds, reverse-phase (RP) chromatography is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

Commonly employed stationary phases include:

C18 (Octadecylsilane): This is a widely used stationary phase that provides excellent separation for a broad range of compounds, including thiocolchicoside derivatives. uniupo.itnih.govresearchgate.net A study utilized an SGE Wakosil C18RS (5µm, 250 x 4.6mm) column for separating degradation products. uniupo.it

Polar-RP: A Synergi™ 4μm Polar-RP 80Å column (150x4.6mm) has been successfully used to separate thiocolchicoside from its main degradation products. nih.gov

Specialized Reverse-Phase Columns: A Cosmicill Adore Ph column (150 X 3.9 mm, 3μm) was specifically used in a method developed for estimating related compounds including N-Deacetyl-N-formyl Thiocolchicoside. ejbps.com

In contrast, Normal-Phase HPLC (NP-HPLC) can also be employed. One such method used a Thermo Hypersil Silica 5 µ (250mm x 4.6mm) column. globalresearchonline.net

The mobile phase composition is meticulously adjusted to resolve closely eluting peaks.

For Reverse-Phase HPLC: Gradient elution is often necessary. A typical mobile phase system consists of an aqueous component (like a buffer) and an organic modifier.

One validated method used a gradient program with Mobile Phase A as a 20mM octane-1-sulfonic acid sodium salt solution, Mobile Phase B as 100% Acetonitrile, and Mobile Phase C as 100% Tetrahydrofuran (THF). ejbps.com

Another stability-indicating method utilized a mobile phase of 20mM sodium acetate (B1210297) buffer (pH 5.0) as eluant A and a mixture of Methanol:Acetonitrile (20:80) as eluant B. nih.gov

Simpler isocratic systems, such as acetonitrile:water (70:30), have also been reported for the analysis of Thiocolchicoside. researchgate.net

For Normal-Phase HPLC: A mixture of non-polar and polar organic solvents is used. An example is a mobile phase containing N-Heptane: Methanol: Chloroform: Acetic Acid (70: 20: 10: 0.2 %v/v). globalresearchonline.net

To achieve optimal separation, chromatographic parameters are carefully fine-tuned.

Flow Rate: The flow rate of the mobile phase affects resolution and analysis time. Reported flow rates for analyzing thiocolchicoside and its impurities typically range from 0.8 mL/min to 1.0 mL/min. ejbps.comnih.govresearchgate.net

Temperature: Column temperature is a critical parameter that influences solvent viscosity and reaction kinetics, thereby affecting peak shape and retention time. Columns are often maintained at a constant temperature, such as 40°C, to ensure reproducibility. nih.gov

| Stationary Phase (Column) | Mobile Phase System | Flow Rate | Reference |

|---|---|---|---|

| Cosmicill Adore Ph (150 X 3.9 mm, 3μm) | Gradient: A) 20Mm octane-1-sulfonic acid sodium salt B) Acetonitrile C) THF | 0.8 mL/min | ejbps.com |

| Synergi™ 4μm Polar-RP 80Å (150x4.6mm) | Gradient: A) 20mM sodium acetate buffer (pH 5.0) B) MeOH:CH₃CN (20:80) | 1.0 mL/min | nih.gov |

| C18 (250mm × 4mm, 5μm) | Isocratic: Acetonitrile: Water (70:30) | 1.0 mL/min | researchgate.net |

| Thermo Hypersil Silica 5 µ (250mm x 4.6mm) | Isocratic: N-Heptane: Methanol: Chloroform: Acetic Acid (70:20:10:0.2) | 1.0 mL/min | globalresearchonline.net |

Absorbance of ultraviolet-visible (UV-Vis) light is the most common detection method for the HPLC analysis of N-Desacetyl-N-formyl Thiocolchicoside. shimadzu.com

UV-Vis Spectrophotometry: This technique measures the absorbance of light at a single, specific wavelength. For thiocolchicoside and its derivatives, detection wavelengths are selected based on the compound's maximum absorbance to ensure high sensitivity. Specific wavelengths reported in various methods include 254 nm, 286 nm, and 360 nm. ejbps.comnih.govresearchgate.net

Diode Array Detection (DAD): Also known as a Photo Diode Array (PDA) detector, this is a more advanced form of UV-Vis detection. shimadzu.comscioninstruments.com Instead of a single photodiode measuring at one wavelength, a DAD uses an array of photodiodes to simultaneously measure the absorbance across a wide spectrum of wavelengths for each point in the chromatogram. scioninstruments.comshimadzu.com This provides a three-dimensional dataset (time, absorbance, and wavelength). The key advantages of DAD include:

Peak Purity Analysis: The detector can compare the UV spectra across a single chromatographic peak. A consistent spectrum indicates a pure compound, while variations suggest the presence of a co-eluting impurity. shimadzu.com

Compound Identification: The acquired UV spectrum can serve as a confirmatory data point for the identity of a compound by comparing it to a known standard's spectrum. shimadzu.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography. It operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically less than 2 µm). This results in substantially higher efficiency, resolution, and speed. While specific UPLC methods for N-Desacetyl-N-formyl Thiocolchicoside are not detailed in the provided search results, the technology is ideally suited for its analysis. The enhanced resolution of UPLC would be highly beneficial in separating it from other closely related impurities within shorter analysis times, thereby increasing sample throughput in a quality control environment.

For unambiguous identification and structural characterization of impurities like N-Desacetyl-N-formyl Thiocolchicoside, hyphenated techniques are indispensable. Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for this purpose. uniupo.itnih.gov

In an LC-MS/MS system, the eluent from the HPLC column is directed into a mass spectrometer. nih.gov The compounds are ionized, typically using a soft ionization technique like Electrospray Ionization (ESI), which minimizes fragmentation and preserves the molecular ion. nih.gov The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing highly accurate molecular weight information.

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural confirmation of N-Desacetyl-N-formyl Thiocolchicoside. These methods provide detailed information about its molecular weight, elemental composition, and three-dimensional structure.

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula. nih.gov

High-Resolution Mass Spectrometry (HRMS) is crucial for obtaining the accurate mass of N-Desacetyl-N-formyl Thiocolchicoside, which allows for the confident determination of its elemental composition. nih.gov The high resolving power of HRMS distinguishes the target compound from other molecules with similar nominal masses. This precision is fundamental in confirming the identity of the impurity in complex samples. The theoretically predicted and observed mass for this compound provides a high degree of confidence in its identification.

Table 1: HRMS Data for N-Desacetyl-N-formyl Thiocolchicoside

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₃₁NO₁₀S | lgcstandards.comguidechem.combiosynth.com |

| Molecular Weight (Nominal) | 549.59 g/mol | guidechem.combiosynth.comclearsynth.com |

| Exact Mass (Calculated) | 549.1669 | lgcstandards.com |

Tandem Mass Spectrometry (MS/MS or MS²) is employed for the detailed structural elucidation of N-Desacetyl-N-formyl Thiocolchicoside. wikipedia.org In this technique, the molecular ion of the compound is selected in the first stage of mass analysis, subjected to fragmentation through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second stage. nih.govwikipedia.org This fragmentation pattern provides a "fingerprint" of the molecule, revealing information about its substructures. The analysis of these fragments helps to confirm the core structure, the nature and position of substituents, such as the formyl group replacing the acetyl group of the parent compound, and the glycosidic linkage. wikipedia.org This method is essential for unequivocally distinguishing N-Desacetyl-N-formyl Thiocolchicoside from other related impurities like Thiocolchicine (B1684108).

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural assignment of molecules in solution. It provides detailed information on the connectivity of atoms and their spatial relationships.

One-dimensional (1D) NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are used to identify the different chemical environments of the hydrogen and carbon atoms within the molecule. pharmaffiliates.com For N-Desacetyl-N-formyl Thiocolchicoside, ¹H NMR helps to identify signals corresponding to the aromatic protons, methoxy (B1213986) groups, the sugar moiety, and the distinct formyl proton.

Table 2: Key NMR Data for Structural Confirmation

| NMR Technique | Information Obtained | Relevance to N-Desacetyl-N-formyl Thiocolchicoside |

| ¹H NMR | Provides information on the chemical environment of protons. | Identifies signals for aromatic, methoxy, sugar, and formyl protons. |

| ¹³C NMR | Provides information on the carbon skeleton. | Confirms the number and type of carbon atoms in the molecule. pharmaffiliates.com |

| 2D NMR (COSY, HSQC, HMBC) | Establishes correlations between protons and carbons. | Confirms the bonding network and attachment of functional groups. |

| NOE | Determines spatial proximity of nuclei. | Confirms the stereochemical configuration of the glucose moiety. |

Mechanistic Pharmacology and Molecular Interactions of N Desacetyl N Formyl Thiocolchicoside Preclinical Focus

Receptor Binding Affinity and Selectivity Profiling

Preclinical studies have established that Thiocolchicoside (B1682803) interacts with several key receptors in the central nervous system, which are crucial to its pharmacological effects.

Thiocolchicoside demonstrates a notable interaction with GABA-A receptors, acting as a competitive antagonist. drugbank.comnih.gov This interaction is considered a primary contributor to its pharmacological activity. Research has shown that Thiocolchicoside can inhibit GABA-A receptor function, which may underlie both its muscle relaxant properties and its potential to induce convulsions at higher concentrations. drugbank.comnih.gov It binds to both GABA-A and strychnine-sensitive glycine (B1666218) receptors, which contributes to the reduction of spasticity. researchgate.net

Table 1: Interaction of Thiocolchicoside with GABA-A Receptors

| Receptor Subtype | Interaction Type | Potency (IC₅₀) | Reference |

| GABA-A | Competitive Antagonist | ~0.15 - 0.9 µM | nih.gov |

IC₅₀ (Half-maximal inhibitory concentration) values indicate the concentration of a drug that is required for 50% inhibition in vitro.

In addition to its effects on GABA-A receptors, Thiocolchicoside also acts as a competitive antagonist at strychnine-sensitive glycine receptors. drugbank.comresearchgate.net Glycine is a major inhibitory neurotransmitter, particularly in the spinal cord and brainstem. The antagonistic action of Thiocolchicoside at these receptors is another facet of its complex pharmacological profile. While it does inhibit glycine receptors, its potency is reportedly similar to its effect on nicotinic acetylcholine (B1216132) receptors. drugbank.com

Table 2: Interaction of Thiocolchicoside with Glycine Receptors

| Receptor Type | Interaction Type | Potency | Reference |

| Strychnine-sensitive Glycine Receptors | Competitive Antagonist | Similar to nicotinic acetylcholine receptors | drugbank.comresearchgate.net |

Thiocolchicoside has been shown to interact with nicotinic acetylcholine receptors (nAChRs), although to a lesser extent compared to its primary targets. nih.gov Its activity at these receptors is characterized as inhibitory. drugbank.com This interaction is part of a broader profile of activity across various ligand-gated ion channels. The inhibition of nAChRs is considered less potent than its effects on GABA-A receptors. drugbank.com

Table 3: Interaction of Thiocolchicoside with Nicotinic Acetylcholine Receptors

| Receptor Subtype | Interaction Type | Potency | Reference |

| Nicotinic Acetylcholine Receptors | Inhibitory | Less potent than at GABA-A receptors | drugbank.com |

Cellular and Subcellular Mechanisms of Action

The receptor interactions of Thiocolchicoside translate into downstream effects on cellular and subcellular processes, primarily modulating neuronal signaling.

The primary mechanism through which Thiocolchicoside affects neuronal excitability is its direct interaction with ligand-gated ion channels, specifically the GABA-A and glycine receptors which are chloride channels. By blocking the influx of chloride ions that would normally be triggered by GABA or glycine, Thiocolchicoside reduces the hyperpolarizing, inhibitory currents. This leads to a net increase in neuronal excitability. nih.gov This effect on ion channel activity is central to its observed pharmacological actions.

Based on a comprehensive review of available scientific literature, there is limited specific preclinical data for N-Desacetyl-N-formyl Thiocolchicoside that aligns with the detailed outline requested. This compound is frequently identified as a metabolite or impurity of its parent compound, Thiocolchicoside. The majority of in-depth mechanistic research concerning muscle relaxant, cytotoxic, and anti-inflammatory properties has been conducted on Thiocolchicoside.

Consequently, providing a detailed article that strictly adheres to the requested structure and focuses solely on N-Desacetyl-N-formyl Thiocolchicoside is not feasible with the current published research. The available information does not cover the specific areas of investigation such as detailed intracellular signaling cascades, in vitro muscle contractility studies, or extensive in vivo animal model assessments for this particular derivative.

Research into the pharmacological activities mentioned in the outline has been extensively focused on the parent compound, Thiocolchicoside. For instance, studies on Thiocolchicoside have detailed its anti-inflammatory and anticancer effects through the inhibition of the NF-κB pathway. nih.govnih.gov Similarly, its muscle relaxant properties have been evaluated in various animal models, although with some conflicting results. nih.govijbcp.comresearchgate.net However, these findings are specific to Thiocolchicoside and cannot be directly attributed to its N-Desacetyl-N-formyl derivative without dedicated research.

Therefore, a scientifically accurate article on N-Desacetyl-N-formyl Thiocolchicoside covering the specified points cannot be generated at this time due to the absence of specific preclinical studies.

In Vivo Preclinical Studies in Animal Models

Evaluation of Anti-inflammatory Efficacy in Disease Models (e.g., arthritis)

A study on the anti-inflammatory effect of thiocolchicoside in a carrageenan-induced paw edema model in Wistar rats, a widely used model to screen for anti-inflammatory drugs, provides valuable insights. pnrjournal.com In this model, inflammation is induced by injecting carrageenan into the rat's paw, leading to measurable edema (swelling). The extent of edema reduction by a test compound indicates its anti-inflammatory potential.

The study revealed that thiocolchicoside exhibited a time- and dose-dependent anti-inflammatory activity. pnrjournal.com A higher dose of thiocolchicoside (4mg/kg) showed a significant reduction in paw edema compared to a lower dose. pnrjournal.com This suggests that at an appropriate concentration, thiocolchicoside and potentially its derivatives like N-Desacetyl-N-formyl Thiocolchicoside could be effective in mitigating inflammation.

The mechanism behind this anti-inflammatory action is believed to be the downregulation of pro-inflammatory mediators. nih.gov By inhibiting the NF-κB pathway, thiocolchicoside can reduce the expression of various genes involved in the inflammatory cascade, including cytokines and enzymes like cyclooxygenase-2 (COX-2). nih.gov

Below is a data table summarizing the findings from the study on thiocolchicoside in the carrageenan-induced paw edema model.

| Treatment Group | Dose | Mean Paw Edema Inhibition (%) at 4 hours |

| Control (Normal Saline) | - | 0% |

| Thiocolchicoside | 2mg/kg | Not significant |

| Thiocolchicoside | 4mg/kg | Significant |

| Diclofenac (Standard) | 10mg/kg | 100% |

| Data derived from a study on thiocolchicoside in Wistar rats. pnrjournal.com |

It is important to note that while this data provides a basis for understanding the potential anti-inflammatory effects of N-Desacetyl-N-formyl Thiocolchicoside, dedicated preclinical studies on this specific compound are necessary to confirm its efficacy and establish a clear dose-response relationship in arthritis and other inflammatory disease models.

Analgesic Activity in Preclinical Pain Models

Similar to its anti-inflammatory effects, the direct preclinical analgesic activity of N-Desacetyl-N-formyl Thiocolchicoside has not been extensively documented in publicly available research. However, the analgesic properties of its parent compound, thiocolchicoside, have been reported in various animal models and clinical settings, suggesting a potential for similar activity in its derivatives. researchgate.net The analgesic effects of thiocolchicoside are considered to be linked to its muscle relaxant and anti-inflammatory actions. ijpbs.com

Preclinical pain models are essential for evaluating the analgesic potential of new chemical entities. Common models include:

Acetic Acid-Induced Writhing Test: This is a chemical-based pain model where the intraperitoneal injection of acetic acid induces characteristic writhing movements in rodents, indicative of visceral pain. A reduction in the number of writhes suggests an analgesic effect.

Hot Plate Test: This is a thermal-based pain model that assesses the response latency of an animal to a heated surface. An increase in the time it takes for the animal to show a pain response (e.g., licking its paws or jumping) indicates a centrally mediated analgesic effect.

Formalin Test: This model involves injecting a dilute formalin solution into the paw of a rodent, which elicits a biphasic pain response. The early phase represents neurogenic pain, while the late phase is associated with inflammatory pain. This test can help differentiate between analgesic agents that act on different pain pathways.

While specific data for N-Desacetyl-N-formyl Thiocolchicoside in these models is not available, studies on thiocolchicoside have shown its efficacy in reducing pain in clinical conditions such as acute low back pain. nih.gov A multicenter, randomized, double-blinded, placebo-controlled trial demonstrated that intramuscular administration of thiocolchicoside significantly reduced spontaneous pain at rest, as assessed by a visual analog scale (VAS), and decreased the consumption of analgesic tablets (paracetamol). nih.gov

The table below illustrates the type of data that would be generated from preclinical analgesic studies. The values are hypothetical and for illustrative purposes only, as specific data for N-Desacetyl-N-formyl Thiocolchicoside is not available.

| Preclinical Pain Model | Test Substance | Dose | Observed Effect |

| Acetic Acid-Induced Writhing (Mice) | N-Desacetyl-N-formyl Thiocolchicoside | 10 mg/kg | Reduction in the number of writhes |

| Hot Plate Test (Rats) | N-Desacetyl-N-formyl Thiocolchicoside | 10 mg/kg | Increased pain reaction latency |

| Formalin Test (Rats) - Late Phase | N-Desacetyl-N-formyl Thiocolchicoside | 10 mg/kg | Reduction in paw licking time |

Further preclinical investigations are imperative to elucidate the specific analgesic profile of N-Desacetyl-N-formyl Thiocolchicoside and to determine its efficacy and mechanism of action in various pain states.

Role in Drug Discovery and Development Initiatives

Significance as a Reference Standard for Active Pharmaceutical Ingredients (APIs)

N-Desacetyl-N-formyl Thiocolchicoside (B1682803) is recognized as a critical reference standard in the pharmaceutical industry. lgcstandards.comclearsynth.comrefsyn.comglentham.compharmaffiliates.com It is classified as an impurity of the active pharmaceutical ingredient (API) Thiocolchicoside. lgcstandards.com As such, its availability as a highly purified analytical standard is essential for the quality control and regulatory compliance of thiocolchicoside drug products. biosynth.com Pharmaceutical manufacturers utilize this reference standard to accurately identify and quantify its presence in thiocolchicoside preparations, ensuring that the levels of this impurity remain within the stringent limits set by pharmacopoeias. The use of N-Desacetyl-N-formyl Thiocolchicoside as a reference material guarantees the reliability and accuracy of analytical methods developed for quality assessment. lgcstandards.combiosynth.com

| Compound Information | |

| Product Name | N-Desacetyl-N-formyl Thiocolchicoside |

| Synonyms | Thiocolchicoside EP Impurity E |

| CAS Number | 219547-29-2 |

| Molecular Formula | C26H31NO10S |

| Molecular Weight | 549.59 g/mol |

| Typical Purity | >95% (HPLC) |

| Primary Use | Pharmaceutical Reference Standard, Impurity Standard |

Utility as a Precursor in the Synthesis of Novel Pharmacologically Active Compounds

The chemical structure of N-Desacetyl-N-formyl Thiocolchicoside makes it a valuable precursor in the semi-synthesis of other colchicinoid derivatives. Patent literature describes processes where N-desacetyl-N-formylthiocolchicine can be utilized as a starting material for creating new analogues. google.com For instance, a patented process details the production of N-desacetyl-N-formyl desmethyl thiocolchicine (B1684108) from N-desacetyl desmethyl thiocolchicine, highlighting the chemical manipulability of the N-formyl group. google.com Furthermore, the biotransformation of colchicinoids, including N-desacetyl-N-formylthiocolchicine, into their glycosylated forms using microorganisms like Bacillus aryabhattai has been explored. google.comgoogle.com This demonstrates its utility as a substrate in biotechnological processes to generate novel, potentially pharmacologically active compounds. google.comgoogle.com The ability to modify the structure of N-Desacetyl-N-formyl Thiocolchicoside opens avenues for the development of new drugs with potentially improved efficacy or safety profiles.

Contribution to Structure-Activity Relationship (SAR) Studies for Colchicinoid Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. N-Desacetyl-N-formyl Thiocolchicoside serves as an important analogue in the SAR studies of colchicinoids. The primary structural difference between this compound and its parent, thiocolchicoside, is the substitution of an N-acetyl group with an N-formyl group. This seemingly minor modification can significantly impact the compound's interaction with biological targets, such as the GABA-A receptor, which is a known target for thiocolchicoside. nih.gov By comparing the biological activity of N-Desacetyl-N-formyl Thiocolchicoside with that of thiocolchicoside and other analogues, researchers can elucidate the role of the N-acyl substituent in receptor binding and pharmacological effect. These studies are crucial for the rational design of new colchicinoid derivatives with optimized therapeutic properties. The investigation of such analogues helps in mapping the pharmacophore of the colchicinoid class of compounds, providing valuable insights for future drug design endeavors.

Future Research Directions and Translational Perspectives

Identification of Unexplored Molecular Targets and Signaling Pathways

While N-Desacetyl-N-formyl Thiocolchicoside (B1682803) is understood to act as a competitive antagonist at GABA-A and glycine (B1666218) receptors, its full bioactivity profile remains largely uncharted. Future investigations should aim to look beyond these initial findings. The parent compound, Thiocolchicoside, has been shown to exhibit anticancer effects by downregulating the NF-κB pathway and the gene products it regulates, which are linked to inflammation and cancer. nih.gov A crucial future step would be to determine if N-Desacetyl-N-formyl Thiocolchicoside shares this ability to inhibit NF-κB activation and its potential impact on cell survival proteins (e.g., Bcl-2, XIAP) and proliferation biomarkers. nih.gov

Furthermore, the colchicine (B1669291) scaffold is famous for its antimitotic activity through interaction with tubulin. frontiersin.orgnih.gov Although Thiocolchicoside shows weak tubulin-binding activity, the structural change from an acetyl to a formyl group in N-Desacetyl-N-formyl Thiocolchicoside could alter this interaction. Therefore, exploring its potential as a tubulin-binding agent and antimitotic, similar to other colchicine derivatives, is a promising research direction. researchgate.netnih.govnih.gov Additionally, the presence of the N-formyl group suggests a potential interaction with N-formyl peptide receptors (FPRs), which are involved in inflammatory responses, presenting another novel area for investigation. mdpi.com

Development of Novel and Greener Synthetic Methodologies

The synthesis of Thiocolchicoside and its derivatives, including N-Desacetyl-N-formyl Thiocolchicoside, has traditionally relied on chemical methods that can involve hazardous reagents. google.com A significant future direction is the development of novel and greener synthetic strategies. Biotransformation presents a highly attractive alternative. Research has demonstrated that microorganisms, such as Bacillus aryabhattai, can be used for the efficient glycosylation of colchicinoids. google.com A patented process specifically mentions the biotransformation of N-desacetyl-N-formylthiocolchicine into its glycosylated form, highlighting the feasibility of this approach. google.com Future research could focus on optimizing these biocatalytic processes, potentially improving yields and reducing the environmental impact.

Moreover, the recent discovery and engineering of the genes involved in colchicine alkaloid biosynthesis in plants like Gloriosa superba provides a foundation for producing these compounds in engineered host systems, such as Nicotiana benthamiana. nih.gov Applying these synthetic biology tools could lead to a scalable and sustainable production platform for N-Desacetyl-N-formyl Thiocolchicoside and other valuable analogues. nih.gov Further exploration into novel chemical synthesis routes, such as the multi-component reaction methods used for other colchicine derivatives, could also yield more efficient and flexible manufacturing processes. frontiersin.org

Advancements in Analytical Techniques for Trace-Level Detection and Quantification

As N-Desacetyl-N-formyl Thiocolchicoside is a known impurity of Thiocolchicoside, the ability to detect and quantify it at trace levels is critical for pharmaceutical quality control. clearsynth.compharmaffiliates.com While various chromatographic methods like HPLC and HPTLC are available for analyzing Thiocolchicoside and its related substances, future research must focus on enhancing sensitivity and specificity. nih.govijtonline.comresearchgate.netiajps.com

The future of trace-level detection lies in the advancement of hyphenated mass spectrometry techniques. The use of liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), utilizing technologies like Time-of-Flight (TOF) or Orbitrap, offers superior sensitivity and mass accuracy. americanpharmaceuticalreview.comrsc.org These methods enable the confident identification and quantification of impurities at levels far below what is achievable with conventional HPLC-UV methods. rsc.orgshimadzu.com Developing and validating LC-HRMS/MS methods would provide a robust platform for the comprehensive impurity profiling of bulk Thiocolchicoside, ensuring that even minute quantities of N-Desacetyl-N-formyl Thiocolchicoside and other related compounds are accurately monitored. americanpharmaceuticalreview.comnih.govnih.gov

Exploration of Potential for Repurposing in Preclinical Disease Models

The established anti-inflammatory and muscle relaxant properties of the parent compound provide a strong basis for exploring the repurposing of N-Desacetyl-N-formyl Thiocolchicoside in various disease models. google.comgoogle.comnih.gov Given that many colchicine and thiocolchicine (B1684108) analogues exhibit potent antiproliferative activity, a key area of investigation is its potential as an anticancer agent. nih.govnih.govnih.govfrontiersin.org Preclinical studies could evaluate its efficacy against a panel of cancer cell lines, particularly those where tubulin is a validated target or where NF-κB signaling is a key driver of malignancy. nih.govresearchgate.net

Another promising translational perspective is in the management of metastatic bone disease. The parent compound, Thiocolchicoside, has been shown to prevent osteoclastogenesis by suppressing RANK ligand-mediated NF-κB activation. nih.gov It would be highly valuable to investigate whether N-Desacetyl-N-formyl Thiocolchicoside retains or even enhances this activity. Preclinical models of bone resorption and cancer-induced bone disease could elucidate its potential as a novel therapeutic for this condition. nih.gov The subtle structural difference in the N-acyl group could modulate its pharmacokinetic profile or target affinity, potentially offering a differentiated therapeutic window.

Integration of Computational Chemistry and Bioinformatics in Compound Characterization and Prediction

Computational chemistry and bioinformatics are indispensable tools for accelerating drug discovery and can be pivotal in characterizing N-Desacetyl-N-formyl Thiocolchicoside. nih.gov In silico techniques can be employed to build predictive models for its bioactivity. Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of the compound with its known targets (GABA-A, glycine receptors) and unexplored potential targets like tubulin isotypes and NF-κB. frontiersin.orgresearchgate.net These simulations can provide insights into binding affinity, conformational stability, and the specific molecular interactions that govern its pharmacological effect. frontiersin.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed by synthesizing and testing a series of related analogues. nih.gov This would allow for the creation of computational models that correlate specific structural features with biological activity, guiding the rational design of second-generation derivatives with improved potency or selectivity. nih.gov Bioinformatics tools can be used to analyze the downstream effects of receptor binding, mapping the compound's impact on entire signaling pathways and predicting its broader physiological effects, thereby streamlining its evaluation for various therapeutic applications. nih.gov

Q & A

Q. What are the primary synthetic pathways and structural modifications of N-desacetyl-N-formyl thiocolchicoside (NDNF-TCC)?

NDNF-TCC is a semi-synthetic derivative of thiocolchicoside (TCC), which itself originates from colchicine via sulfation and glycosylation. Key structural modifications include the replacement of the acetyl group with a formyl group at the N-desacetyl position, altering its pharmacokinetic and receptor-binding properties . Methodologically, synthesis involves enzymatic or chemical deacetylation followed by formylation using reagents like formic acid or acetic-formic anhydride under controlled pH and temperature to prevent degradation. Purity is validated via HPLC (C18 columns, UV detection at 254 nm) and mass spectrometry .

Q. What analytical methods are recommended for quantifying NDNF-TCC in biological matrices?

High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254–280 nm) is widely used due to its specificity for TCC derivatives. For complex matrices (e.g., plasma), liquid-liquid extraction with ethyl acetate or solid-phase extraction (C18 cartridges) is employed to isolate NDNF-TCC. Validation parameters (linearity, LOQ, LOD) must adhere to ICH guidelines. Advanced techniques like LC-MS/MS (multiple reaction monitoring) improve sensitivity for low-concentration metabolites .

Q. How does NDNF-TCC interact with GABA receptors, and what experimental models validate this?

NDNF-TCC acts as a competitive antagonist at GABAA receptors, particularly cortical subtypes, and exhibits partial agonism at glycine receptors. In vitro electrophysiological assays (patch-clamp on HEK-293 cells expressing recombinant GABAA receptors) and radioligand binding studies (³H-muscimol displacement) confirm receptor affinity. Behavioral assays in rodent models (e.g., pentylenetetrazole-induced seizures) demonstrate its convulsant potential, necessitating cautious use in epilepsy-prone subjects .

Advanced Research Questions

Q. How does NDNF-TCC inhibit RANKL-induced osteoclastogenesis, and what signaling pathways are involved?

NDNF-TCC suppresses osteoclast differentiation by targeting the NF-κB pathway. In RAW 264.7 cells, it inhibits RANKL-induced phosphorylation of IκBα (Ser32/36) and subsequent proteasomal degradation, preventing NF-κB nuclear translocation. Western blot analysis with phospho-specific antibodies and proteasome inhibitors (e.g., ALLN) are critical for validating this mechanism. Dose-dependent inhibition of TRAP-positive multinucleated cells (IC50 ~10 μM) further confirms anti-osteoclastogenic activity .

Q. What experimental designs address contradictions in NDNF-TCC’s pharmacokinetic data between oral and intramuscular administration?

Oral administration of NDNF-TCC shows undetectable plasma levels of the parent compound, with only metabolites (SL18.0740 and SL59.0955) observed. In contrast, intramuscular administration yields measurable NDNF-TCC concentrations (Cmax = 175 ng/mL at 30 min). To resolve this, researchers should:

Q. How can researchers mitigate NDNF-TCC’s convulsant activity in preclinical models while retaining therapeutic efficacy?

Co-administration with GABAergic enhancers (e.g., benzodiazepines) or dose fractionation strategies (sub-threshold dosing) reduces seizure risk. In vivo models (e.g., maximal electroshock tests in mice) should monitor seizure thresholds via EEG. Concurrently, efficacy is assessed using muscle relaxation assays (e.g., rotarod performance) and anti-inflammatory biomarkers (TNF-α/IL-6 ELISA) .

Methodological Challenges and Solutions

Q. What in vitro models best replicate NDNF-TCC’s dual action on muscle relaxation and anti-inflammatory pathways?

Primary human gingival fibroblast (hGF) cultures treated with pro-inflammatory cytokines (IL-1β, TNF-α) can assess anti-inflammatory effects via COX-2/PGE2 inhibition. Muscle relaxation is evaluated using ex vivo rat diaphragm preparations measuring twitch tension reduction. Co-culture systems (e.g., hGFs + RAW 264.7 macrophages) model cross-talk between anti-inflammatory and osteoclastogenic pathways .

Q. How do researchers validate NDNF-TCC’s metabolite activity, given its rapid biotransformation?

SL18.0740 (active metabolite) is quantified via LC-MS/MS in plasma and tissue homogenates. Pharmacodynamic studies compare metabolite exposure (AUC0–24h) to therapeutic endpoints (e.g., muscle relaxation). Knockout rodent models (CYP3A4/5-deficient) clarify metabolic pathways and interspecies variability .

Data Interpretation and Contradictions

Q. Why do some studies report NDNF-TCC as a GABAA antagonist while others note glycine receptor agonism?

Tissue-specific receptor expression explains this duality. Cortical neurons (high GABAA density) show antagonism, while spinal cord models (glycine receptor prevalence) exhibit agonism. Dual-label immunofluorescence and siRNA knockdown in primary neuronal cultures dissect region-specific effects .

Q. How should researchers reconcile NDNF-TCC’s anti-inflammatory efficacy with its potential to exacerbate oxidative stress?

Dose-response studies in LPS-stimulated macrophages (measuring ROS via DCFH-DA fluorescence) identify thresholds where anti-inflammatory effects outweigh oxidative damage. Antioxidant co-therapies (e.g., N-acetylcysteine) are tested in combinatorial regimens to mitigate redox imbalance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.